5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
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Overview
Description
5-Benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar quinoline derivatives have been found to exhibit cytotoxicity against various human cancer cell lines .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to have diverse pharmacological effects, including antibacterial, anti-tumor, anti-malarial, anti-inflammatory, and anti-oxidant activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Similar quinoline derivatives have shown good antitumor activity and significant inhibitory effects on certain bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with a benzylamine in the presence of a base.
Introduction of the Dioxolo Group: The dioxolo group is introduced via a cyclization reaction involving a suitable diol and an acid catalyst.
Fluorobenzoylation: The final step involves the acylation of the quinoline derivative with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic structure.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Fluoroquinolones: A class of antibiotics with a fluorine atom and a quinoline core.
Uniqueness
5-Benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is unique due to the presence of both a benzyl group and a fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The dioxolo ring adds further complexity and potential for diverse interactions.
This compound’s distinct structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
5-benzyl-7-(4-fluorobenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FNO4/c25-17-8-6-16(7-9-17)23(27)19-13-26(12-15-4-2-1-3-5-15)20-11-22-21(29-14-30-22)10-18(20)24(19)28/h1-11,13H,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOAPQQUEUFAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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